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Compound of Interest

Compound Name: 2,6-Dibromo-4-fluoroaniline

Cat. No.: B1582199 Get Quote

Introduction: The Analytical Imperative for 2,6-
Dibromo-4-fluoroaniline
In the landscape of pharmaceutical and materials science, the precise structural elucidation of

chemical entities is paramount. 2,6-Dibromo-4-fluoroaniline (CAS No: 344-18-3, Molecular

Formula: C₆H₄Br₂FN) is a halogenated aromatic amine of significant interest as a versatile

building block in organic synthesis. Its utility in creating more complex molecules, such as

antagonists for the prostaglandin D2 receptor for potential allergy treatments, necessitates a

robust and unambiguous analytical profile. The strategic placement of two bromine atoms, a

fluorine atom, and an amino group on the benzene ring creates a unique electronic and

structural environment. This guide provides an in-depth analysis of the core spectroscopic data

—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that

define this compound, offering both field-proven insights and detailed experimental frameworks

for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Nuclei
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2,6-
Dibromo-4-fluoroaniline, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete

picture of the molecular framework.
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Expert Analysis of ¹H, ¹³C, and ¹⁹F NMR Spectra
¹H NMR Spectroscopy: The proton NMR spectrum is elegantly simple due to the molecule's

symmetry. The two bromine atoms flanking the amino group render the two remaining

aromatic protons (H-3 and H-5) chemically equivalent.

Aromatic Region: These two protons appear as a doublet, typically around δ 7.10-7.19

ppm.[1][2] The splitting pattern (a doublet) arises from coupling to the adjacent fluorine

atom at C-4. The coupling constant (JHF) for this interaction is typically around 8.0 Hz.[2]

Amine Region: The primary amine (-NH₂) protons appear as a single, often broad,

resonance due to quadrupole effects from the nitrogen atom and potential chemical

exchange. This signal is observed around δ 4.29-4.37 ppm.[1][2] Its integration

corresponds to two protons.

¹³C NMR Spectroscopy: The ¹³C spectrum reveals four distinct signals for the aromatic

carbons, consistent with the molecule's C₂ᵥ symmetry.

C-F Carbon: The carbon directly bonded to the highly electronegative fluorine atom (C-4)

is significantly deshielded and exhibits a large one-bond carbon-fluorine coupling (¹JCF).

This signal appears as a doublet at approximately δ 152.9-155.4 ppm.[2]

C-N Carbon: The carbon atom attached to the amino group (C-1) is also deshielded and

appears around δ 138.9-139.0 ppm.[1][2]

C-H Carbons: The two equivalent carbons bonded to protons (C-3 and C-5) show

resonance as a doublet due to two-bond coupling with fluorine (²JCF), appearing in the

range of δ 118.8-119.1 ppm.[1][2]

C-Br Carbons: The carbons bearing the bromine atoms (C-2 and C-6) are shielded by the

heavy atom effect and appear as a doublet due to three-bond fluorine coupling (³JCF)

around δ 107.8-108.0 ppm.[1][2]

¹⁹F NMR Spectroscopy: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance,

¹⁹F NMR is a highly sensitive and informative technique.[3] For this molecule, a single

resonance is expected. Based on data for structurally similar compounds like 2-bromo-4-

fluoroaniline (δ -126.79 ppm), the chemical shift for 2,6-Dibromo-4-fluoroaniline is
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anticipated in a similar region of the fluorine spectrum.[4] This signal would be split into a

triplet due to coupling with the two adjacent, equivalent aromatic protons (H-3 and H-5).

Summary of NMR Data for 2,6-Dibromo-4-fluoroaniline

Technique Assignment
Chemical Shift (δ,

ppm)

Multiplicity /

Coupling Constant

(J, Hz)

¹H NMR -NH₂ 4.29 - 4.37 br s

H-3, H-5 7.10 - 7.19 d, J = 8.0 Hz

¹³C NMR C-2, C-6 (-CBr) 107.8 - 108.0 d, ³JCF

C-3, C-5 (-CH) 118.8 - 119.1 d, ²JCF

C-1 (-CNH₂) 138.9 - 139.0 s

C-4 (-CF) 152.9 - 155.4 d, ¹JCF

Data compiled from CDCl₃ solvent.[1][2]

Protocol for NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data.

Sample Preparation:

Accurately weigh 5-10 mg of 2,6-Dibromo-4-fluoroaniline.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[5]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shift scale to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup & Acquisition:
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Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire a standard ¹H spectrum, followed by ¹³C and ¹⁹F spectra. Typical parameters for

¹³C include proton decoupling to simplify the spectrum to singlets (unless coupled to

fluorine).

Process the data using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

NMR Experimental Workflow

Sample Preparation Data Acquisition Data Processing

Weigh Sample
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Deuterated Solvent

Transfer to
NMR Tube Insert Sample Lock & Shim Acquire Spectra
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Phase & Baseline Correction Analyze & Assign Peaks
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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Mapping Vibrational
Fingerprints
IR spectroscopy probes the vibrational modes of a molecule, providing a functional group

fingerprint. The spectrum of 2,6-Dibromo-4-fluoroaniline is distinguished by characteristic

absorptions for the amine and the substituted aromatic ring.

Expert Analysis of the IR Spectrum
The key diagnostic bands confirm the presence of the primary aromatic amine and halogen

substituents.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1582199?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582199?utm_src=pdf-body
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-H Stretching: As a primary amine, two distinct, sharp peaks are observed in the 3300-3500

cm⁻¹ region.[6] For this compound, they appear at 3421 cm⁻¹ (asymmetric stretch) and 3306

cm⁻¹ (symmetric stretch).[1] The sharpness and position of these bands are characteristic of

a primary amine.

N-H Bending: The scissoring vibration of the -NH₂ group is visible around 1613 cm⁻¹.[1]

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring typically appear in the

1450-1600 cm⁻¹ region. For this molecule, peaks are noted at 1568 cm⁻¹ and 1472 cm⁻¹.[1]

C-N Stretching: The stretching vibration for an aromatic C-N bond is typically strong and

found between 1250-1335 cm⁻¹.[6]

C-F and C-Br Stretching: The C-X stretching vibrations occur in the fingerprint region (<1200

cm⁻¹). C-F stretches are typically strong and appear in the 1000-1250 cm⁻¹ range, while C-

Br stretches are found at lower wavenumbers, generally between 500-650 cm⁻¹.[7]

Summary of Key IR Absorptions
Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3421 Asymmetric N-H Stretch Primary Amine

3306 Symmetric N-H Stretch Primary Amine

3100 Aromatic C-H Stretch Aromatic Ring

1613 N-H Bend (Scissor) Primary Amine

1568, 1472 C=C Stretch Aromatic Ring

Data from KBr matrix.[1]

Protocol for IR Spectrum Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample

preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
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Sample Application: Place a small amount (a few milligrams) of the solid 2,6-Dibromo-4-
fluoroaniline powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the

sample and the crystal.

Collect Spectrum: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve

the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Cleaning: Clean the crystal thoroughly after analysis.

IR Analysis Experimental Workflow

Start Record Background
Spectrum (Clean ATR)

Place Sample
on ATR Crystal Apply Pressure Acquire IR Spectrum Analyze Peaks &

Identify Functional Groups End
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Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Deciphering the Molecular
Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information

through the analysis of fragmentation patterns. For halogenated compounds, MS is particularly

powerful due to the characteristic isotopic signatures of halogens.

Expert Analysis of the Mass Spectrum
The electron ionization (EI) mass spectrum of 2,6-Dibromo-4-fluoroaniline is defined by its

unique isotopic pattern and predictable fragmentation.

Molecular Ion (M⁺): The molecular weight of 2,6-Dibromo-4-fluoroaniline is approximately

269 g/mol . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural

abundance.[8] A molecule with two bromine atoms will therefore exhibit a characteristic triplet

for the molecular ion peak:
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M⁺: (containing two ⁷⁹Br atoms) at m/z 267

[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br) at m/z 269

[M+4]⁺: (containing two ⁸¹Br atoms) at m/z 271 The relative intensity of this triplet will be

approximately 1:2:1, which is a definitive signature for a dibrominated compound.[9] The

observed mass spectrum for this compound confirms the molecular ion at m/z 267.[10]

Key Fragmentation Pathways:

Loss of Bromine ([M-Br]⁺): A common initial fragmentation is the cleavage of a C-Br bond,

resulting in a significant peak corresponding to the loss of a bromine radical. This would

produce an isotopic doublet (due to the remaining Br atom) around m/z 188 and 190.

Loss of HBr ([M-HBr]⁺): The elimination of a hydrogen bromide molecule is another

plausible pathway, which can lead to the formation of a benzyne-type radical cation.

Other Fragments: The provided spectrum shows significant peaks at lower mass-to-

charge ratios, such as m/z 81, 82, and 94, likely corresponding to smaller fragments of the

brominated and fluorinated ring structure after further decomposition.[10]

Protocol for Gas Chromatography-Mass Spectrometry
(GC-MS) Analysis
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like

halogenated anilines.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile

organic solvent like ethyl acetate or dichloromethane.

GC Method Development:

Injector: Use a split/splitless injector, typically at 250°C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm) is suitable.
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Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at

10-20°C/min to a final temperature of 280°C and hold.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

MS Method Development:

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.

Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular

ion and all significant fragments.

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system and start

the acquisition. Analyze the resulting chromatogram to determine the retention time and the

mass spectrum of the eluted peak.

GC-MS Analysis Experimental Workflow
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Caption: Workflow for GC-MS analysis.
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Conclusion
The spectroscopic profile of 2,6-Dibromo-4-fluoroaniline is distinct and readily interpretable.

¹H NMR confirms the substitution pattern with a characteristic aromatic doublet, while ¹³C and

¹⁹F NMR provide further detail on the carbon skeleton and the fluorine environment. IR

spectroscopy validates the primary aromatic amine functionality through its signature N-H

stretching and bending modes. Finally, mass spectrometry provides an unequivocal

confirmation of the molecular weight and the presence of two bromine atoms via the classic

1:2:1 isotopic M⁺, [M+2]⁺, and [M+4]⁺ pattern. Together, these techniques provide a

comprehensive and self-validating analytical package essential for quality control, reaction

monitoring, and structural verification in any research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1582199#spectroscopic-data-for-2-6-dibromo-4-
fluoroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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